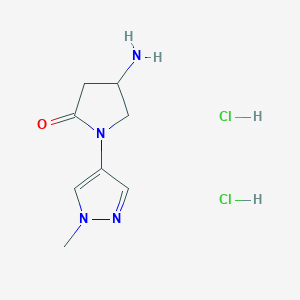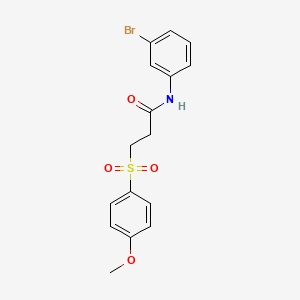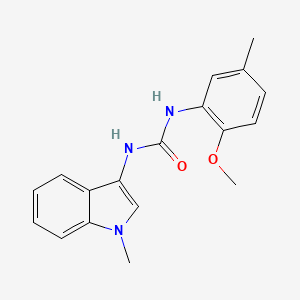![molecular formula C16H14N6O3 B2432981 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea CAS No. 1421493-85-7](/img/structure/B2432981.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a urea derivative, containing a benzo[d][1,3]dioxol-5-yl group, a 2-methyl-1H-imidazol-1-yl group, and a pyrimidin-5-yl group . Urea derivatives are often used in medicinal chemistry due to their bioactive properties.
Molecular Structure Analysis
The molecular structure of this compound would likely show the connectivity of the urea derivative to the benzo[d][1,3]dioxol-5-yl group, the 2-methyl-1H-imidazol-1-yl group, and the pyrimidin-5-yl group .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the reactivity of the urea derivative and the other functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present .Applications De Recherche Scientifique
Antioxidant Activity
Research on coumarin substituted heterocyclic compounds, similar in structural complexity to the given compound, has shown that these derivatives exhibit significant antioxidant activities. For instance, a study demonstrated that a coumarin derivative displayed high antioxidant activities with scavenging activity reaching 80% at a concentration of 1000 μg/mL, which is comparable to vitamin C's standard antioxidant activity (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Synthesis Methods
Efficient synthesis methods for creating pyrimidine and pyrimidone derivatives involve using specific reagents and conditions. One approach utilized N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) for the synthesis of these derivatives, highlighting an efficient and convenient method for their preparation (Rao, Acharya, Verma, & Kaushik, 2011).
Catalytic Applications
Studies have also explored the catalytic oxidative carbonylation of amino moieties to ureas and other derivatives, indicating significant applications in chemical synthesis. For example, the use of a PdI2/KI catalytic system in an ionic liquid allowed for the direct syntheses of ureas and oxamides, showcasing a method to obtain high-value molecules from simple building blocks (Mancuso, Raut, Della Ca’, Fini, Carfagna, & Gabriele, 2015).
Antimicrobial Activity
The synthesis of novel heterocyclic compounds, including those with pyrimidinyl benzazolyl urea derivatives, has been linked to potent antimicrobial and antioxidant activities. Notably, derivatives with benzothiazolyl and benzimidazolyl moieties have shown significant antibacterial activity against Bacillus subtilis, with some compounds also displaying antifungal activity against Asperigellus niger (Basha, Babu, Shanker, Reddy, Padmaja, & Padmavathi, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-10-17-4-5-22(10)15-18-7-12(8-19-15)21-16(23)20-11-2-3-13-14(6-11)25-9-24-13/h2-8H,9H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWYMDNVGATOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2432911.png)
![N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2432912.png)



![N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide](/img/structure/B2432921.png)